molecular formula C20H18O9 B1234273 Cetraric acid CAS No. 489-49-6

Cetraric acid

Cat. No.: B1234273
CAS No.: 489-49-6
M. Wt: 402.4 g/mol
InChI Key: SPLUKWYWJOQKMJ-UHFFFAOYSA-N
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Description

Cetraric acid is a carbonyl compound.

Scientific Research Applications

Copper-Assisted Direct Nitration of Cyclic Ketones

Cetraric acid has been utilized in the efficient synthesis of synthetically valuable tertiary α-nitro-α-substituted moieties, which are challenging to create. This synthesis process notably includes the clinical drug ketamine, demonstrating this compound's role in pharmaceutical synthesis (Zhang, Chen, & Zhang, 2017).

Electrochemical Redox Processes

This compound plays a significant role in electrochemical processes at both laboratory and industrial scales, particularly in the anodic oxidation of cerous ions and cathodic reduction of ceric ions in aqueous acidic solutions. These processes have applications in organic waste oxidation, environmental treatment, and specialized cleaning processes (Arenas, Léon, & Walsh, 2016).

Colorimetric Sensor for Trace Level Detection

This compound has been employed in the development of colorimetric sensors, particularly for the detection of picric acid, a material used in explosives and nuclear technology. This demonstrates its application in security and environmental monitoring (Hussain et al., 2016).

Applications in CEC (Capillary Electrochromatography)

This compound has been studied in the field of capillary electrochromatography (CEC), particularly for the analysis of biochemical and pharmaceutical substances. This shows its importance in analytical chemistry for separation and analysis techniques (Huo & Kok, 2008).

Improved Nitrations Using Metal Nitrate–Sulfuric Acid Systems

In organic synthesis, this compound has been used to develop efficient procedures for mono- and di-nitration of aromatic substrates. This highlights its role in facilitating complex chemical reactions (Mellor, Mittoo, Parkes, & Millar, 2000).

Determination of Trace Retinoic Acid

The compound has been applied in developing methods for the determination of trace biomedically important retinoic acid, showcasing its utility in biomedical analysis (Fang & Xu, 2003).

Properties

CAS No.

489-49-6

Molecular Formula

C20H18O9

Molecular Weight

402.4 g/mol

IUPAC Name

4-(ethoxymethyl)-10-formyl-3,9-dihydroxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid

InChI

InChI=1S/C20H18O9/c1-4-27-7-11-15(23)14(19(24)25)9(3)16-18(11)29-20(26)13-8(2)5-12(22)10(6-21)17(13)28-16/h5-6,22-23H,4,7H2,1-3H3,(H,24,25)

InChI Key

SPLUKWYWJOQKMJ-UHFFFAOYSA-N

SMILES

CCOCC1=C(C(=C(C2=C1OC(=O)C3=C(O2)C(=C(C=C3C)O)C=O)C)C(=O)O)O

Canonical SMILES

CCOCC1=C(C(=C(C2=C1OC(=O)C3=C(O2)C(=C(C=C3C)O)C=O)C)C(=O)O)O

489-49-6

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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